molecular formula C6H5NO4S B12067722 5-Aminothiophene-2,4-dicarboxylic acid

5-Aminothiophene-2,4-dicarboxylic acid

Cat. No.: B12067722
M. Wt: 187.18 g/mol
InChI Key: NSOPGXXLJYUPOU-UHFFFAOYSA-N
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Description

5-Aminothiophene-2,4-dicarboxylic acid is a multifunctional heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and materials science. The 2-aminothiophene core is a five-membered aromatic heterocycle known to confer significant biological activity and is considered a key structure in heterocyclic chemical libraries . This compound is highly valued in drug discovery for its role as a synthetic intermediate. 2-Aminothiophene derivatives have demonstrated a wide spectrum of pharmacological properties, including antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal activities . The structure-activity relationships (SAR) of this scaffold are well-explored, allowing for the rational design of potent new therapeutic agents . Furthermore, its dicarboxylic acid functionality provides handles for further chemical modification, making it a versatile building block for creating more complex molecules for high-throughput screening and lead optimization. Beyond pharmaceuticals, thiophene-dicarboxylic acid derivatives are increasingly investigated in material science . They are used in the synthesis of bio-based polyesters, which can exhibit excellent gas barrier properties and mechanical performance, making them suitable for high-performance packaging applications . These compounds are also subjects of computational studies, where their electronic properties and vibrational frequencies are analyzed using methods like Density Functional Theory (DFT) to predict reactivity and behavior . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5NO4S

Molecular Weight

187.18 g/mol

IUPAC Name

5-aminothiophene-2,4-dicarboxylic acid

InChI

InChI=1S/C6H5NO4S/c7-4-2(5(8)9)1-3(12-4)6(10)11/h1H,7H2,(H,8,9)(H,10,11)

InChI Key

NSOPGXXLJYUPOU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(=O)O)N)C(=O)O

Origin of Product

United States

Significance of Substituted Thiophenes in Heterocyclic Chemistry

Substituted thiophenes are a class of heterocyclic compounds that have proven to be of immense value in various scientific disciplines. nih.gov Their structural resemblance to benzene (B151609), often referred to as bioisosterism, allows them to mimic the phenyl group in biological systems, a feature that has been extensively exploited in medicinal chemistry. This substitution can lead to enhanced biological activity, improved pharmacokinetic profiles, and reduced metabolic liabilities compared to their carbocyclic counterparts.

Thiophene (B33073) derivatives are integral components in a wide range of pharmaceuticals, agrochemicals, and functional materials. Their utility is demonstrated in drugs where the thiophene moiety is a critical pharmacophore. Furthermore, in materials science, the incorporation of the thiophene unit into polymers gives rise to materials with interesting electronic and optical properties, making them suitable for applications in organic electronics.

Overview of the Aminothiophene Dicarboxylic Acid Scaffold

The aminothiophene dicarboxylic acid scaffold, exemplified by 5-Aminothiophene-2,4-dicarboxylic acid, is a particularly interesting structural motif. This scaffold combines the key features of an electron-donating amino group and two electron-withdrawing carboxylic acid groups on the thiophene (B33073) ring. This unique arrangement of functional groups imparts a distinct reactivity profile to the molecule. The amino group can act as a nucleophile or a base and can be readily modified to form amides, sulfonamides, or Schiff bases. The carboxylic acid groups, on the other hand, provide sites for esterification, amidation, or salt formation, and can influence the molecule's solubility and binding interactions.

The synthesis of substituted 2-aminothiophenes is often achieved through the versatile Gewald reaction. This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. While direct synthesis of this compound via this method can be challenging, the synthesis of its ester derivatives, such as diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, is well-established. nih.gov The dicarboxylic acid can then be obtained through the hydrolysis of these corresponding esters. An alternative synthetic approach involves the reduction of a nitro-substituted thiophene precursor. For instance, methyl 5-aminothiophene-2-carboxylate can be synthesized by the reduction of methyl 5-nitrothiophene-2-carboxylate. chemicalbook.com

The presence of both acidic (carboxylic acid) and basic (amino) functionalities makes these compounds amphoteric. The intramolecular and intermolecular interactions, such as hydrogen bonding, play a crucial role in their solid-state structure and properties. Crystal structure analysis of derivatives like Diethyl 2-amino-5-[(E)-(furan-2-ylmethylidene)amino]thiophene-3,4-dicarboxylate reveals detailed information about the planarity of the thiophene ring and the spatial orientation of the substituents. researchgate.net

Below is a table summarizing the key properties of a closely related compound, 5-Aminothiophene-2-carboxylic acid.

PropertyValueSource
Molecular FormulaC5H5NO2S nih.gov
Molecular Weight143.17 g/mol nih.gov
IUPAC Name5-aminothiophene-2-carboxylic acid nih.gov
CAS Number204068-72-4 nih.gov

Research Landscape and Key Applications of 5 Aminothiophene 2,4 Dicarboxylic Acid Derivatives

Classical and Modified Gewald Reaction Approaches

The Gewald reaction, first reported in 1961, is a cornerstone in the synthesis of 2-aminothiophenes. wikipedia.orgumich.eduresearchgate.net It is a multicomponent reaction that typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org The reaction mechanism is understood to begin with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) compound, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring. wikipedia.org

The inherent nature of the Gewald reaction places it within the category of multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a product that incorporates substantial portions of all the starting materials. organic-chemistry.org This strategy is valued for its atom economy and ability to rapidly generate molecular complexity. derpharmachemica.com

While the direct synthesis of this compound is not commonly reported, the Gewald synthesis of its isomers and ester derivatives is well-documented. A particularly relevant and widely synthesized derivative is diethyl 2,5-diaminothiophene-3,4-dicarboxylate. tandfonline.comchemspider.com Its synthesis involves the reaction of diethyl cyanidosuccinate with elemental sulfur. This compound serves as a key starting material for further chemical modifications. mdpi.comresearchgate.net Other examples include the synthesis of diethyl 2-amino-5-methyl-thiophene-3,4-dicarboxylate, demonstrating the reaction's utility in creating various substitution patterns on the thiophene ring. derpharmachemica.com

Table 1: Examples of Gewald Multicomponent Synthesis of Thiophene Derivatives

Carbonyl CompoundActive Methylene CompoundSulfur SourceBase/CatalystProductReference(s)
Ketone/Aldehydeα-CyanoesterElemental SulfurMorpholine (B109124)Polysubstituted 2-aminothiophene wikipedia.org
Diethyl cyanidosuccinate-Elemental Sulfur-Diethyl 2,5-diaminothiophene-3,4-dicarboxylate tandfonline.comresearchgate.net
KetoneEthyl cyanoacetateElemental SulfurCaO2-Aminothiophene derivative derpharmachemica.com
AcetophenoneEthyl cyanoacetateElemental SulfurL-ProlineEthyl 2-amino-4-phenylthiophene-3-carboxylate organic-chemistry.org

A significant modification to the classical Gewald reaction is the application of microwave irradiation, which has been shown to dramatically reduce reaction times and, in many cases, improve product yields. wikipedia.orgresearchgate.net Conventional heating methods for Gewald syntheses can require reaction times ranging from 4 to 48 hours, whereas microwave-assisted procedures can often be completed in minutes.

For example, the synthesis of various 2-aminothiophene-3-carboxylic acid derivatives has been achieved in as little as two minutes under microwave irradiation. researchgate.net This rapid and efficient heating method has been applied to one-pot syntheses of tetrasubstituted 2-acylaminothiophenes and in the reaction of ketones with cyanoacetates, showcasing its broad utility in this area.

To facilitate product purification and enable combinatorial approaches, the Gewald reaction has been adapted for solid-phase synthesis. In this technique, one of the reactants, typically the active methylene component, is attached to a solid support like a polystyrene resin. The reaction is carried out on the support, and excess reagents and byproducts are easily removed by washing. The final product is then cleaved from the resin. This approach has been successfully used to prepare libraries of 2-acyl aminothiophenes. organic-chemistry.org The use of soluble polymer supports has also been reported as an alternative that combines the advantages of homogeneous and heterogeneous catalysis. organic-chemistry.org

Esterification and Carboxylic Acid Derivatization Pathways

The carboxylic acid groups of this compound and its derivatives are key functional handles for further molecular elaboration. These groups can be converted into a variety of other functionalities, most commonly esters and amides.

Esterification is a common transformation. For instance, 2,5-thiophenedicarboxylic acid can be converted to its more reactive dimethyl ester derivative (dimethyl 2,5-thiophenedicarboxylate) by treatment with methanol (B129727) and sulfuric acid. nih.gov Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is also a viable method. nih.gov Alternatively, the carboxylic acid functionality can be introduced late in the synthesis. For example, a thiophene ring can be metallated using a Grignard reagent and subsequently treated with carbon dioxide to install a carboxylic acid group. beilstein-journals.org

The interplay between the amino and carboxylic acid groups allows for complex derivatization. The amino group can be protected, for instance as a tert-butoxycarbonyl (Boc) derivative, allowing for selective reaction at the carboxylate positions. nih.gov The ester can then be hydrolyzed back to the carboxylic acid using a base like lithium hydroxide (B78521) or sodium hydroxide. nih.govgoogle.com This free carboxylic acid can then be coupled with various amines to form amides, a reaction often facilitated by coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov

Table 2: Selected Derivatization Reactions

Starting MaterialReagents/ConditionsProductReaction TypeReference(s)
2,5-Thiophenedicarboxylic acidMethanol, Sulfuric AcidDimethyl 2,5-thiophenedicarboxylateEsterification nih.gov
Diethyl 3,4-thiophenedicarboxylateSodium Hydroxide, Ethanol/Water3,4-Thiophenedicarboxylic acidHydrolysis google.com
Methyl 2-(Boc-amino)thiophene-3-carboxylate1 M NaOH, Methanol, reflux2-(Boc-amino)thiophene-3-carboxylic acidHydrolysis nih.gov
2-(Boc-amino)thiophene-3-carboxylic acidAlicyclic amines, EDCI, HOBt, Et3N2-(Boc-amino)thiophene-3-carboxamide derivativeAmidation nih.gov
Methyl 5-nitrothiophene-2-carboxylateH₂, 10% Pd/C, Ethyl AcetateMethyl 5-aminothiophene-2-carboxylateNitro Reduction chemicalbook.com

Condensation Reactions for Azomethine and Schiff Base Formation

The amino group on the thiophene ring readily undergoes condensation reactions with aldehydes and ketones to form azomethines, commonly known as Schiff bases. mdpi.com This reaction is a straightforward and effective method for extending the molecular framework and is of significant interest for creating materials with specific electronic and optical properties. mdpi.comresearchgate.net

A series of novel azomethines have been synthesized from diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) by reacting it with a variety of substituted aldehydes. mdpi.comnih.gov These reactions are typically carried out by heating the reactants in a suitable solvent, sometimes with a catalytic amount of acid. mdpi.com This approach has been used to create a library of compounds for evaluation in various applications, including as potential anticancer and antimicrobial agents. nih.gov The resulting Schiff bases can be designed to have diverse electronic properties depending on the nature of the aldehyde used in the condensation. researchgate.net

Table 3: Synthesis of Azomethine Derivatives from Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD)

Aldehyde ReactantResulting Azomethine Core StructureReference(s)
IsophthalaldehydePhenyl mdpi.com
4,4'-BiphenyldicarboxaldehydeBiphenyl (B1667301) mdpi.com
4,4'-DiformyltriphenylamineTriphenylamine (B166846) mdpi.com
Thieno[3,2-b]thiophene-2,5-dicarboxaldehydeThieno[3,2-b]thiophene (B52689) mdpi.com
2,2'-Bithiophene-5,5'-dicarboxaldehydeBithiophene mdpi.com
5-NitrofurfuralNitrofurfural nih.gov

Decyclization-Based Synthetic Routes

The synthesis of thiophenes is not limited to the construction from acyclic precursors. Ring transformation reactions, where one heterocyclic ring is converted into another, provide alternative synthetic routes. These pathways can be considered a form of "decyclization-recyclization" where a precursor ring is opened and reclosed to form the more stable thiophene system.

Examples of such transformations include:

From Furans: Thiophenes can be prepared from furans, such as tetrahydrofuran, by reaction with hydrogen sulfide (B99878) at high temperatures over a metal oxide catalyst like alumina (B75360) (Al₂O₃). researchgate.net This process replaces the oxygen heteroatom with sulfur.

From Thiazoles: Heating thiazoles in the presence of an alkyne can produce 2,5-unsubstituted thiophenes in excellent yields, although the reaction conditions are often vigorous. derpharmachemica.com

From Thiadiazoles: A rhodium-catalyzed transannulation reaction between 1,2,3-thiadiazoles and alkynes offers a highly efficient and regioselective route to highly substituted thiophenes. nih.gov

From Thiiranes and Thiazolidinones: Partially saturated thiophenes, like 2-amino-4,5-dihydrothiophenes, can be synthesized through the recyclization of other sulfur-containing heterocycles such as thiiranes or thiazolidinones. nih.gov

These methods, while less common than the Gewald reaction for preparing simple aminothiophenes, offer valuable alternative strategies for accessing the thiophene core from different classes of starting materials.

Vilsmeier Formylation and Related Electrophilic Aromatic Substitution Reactions

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comorganic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org This electrophile then attacks the electron-rich ring system. chemistrysteps.com

For thiophene and its derivatives, electrophilic substitution, including Vilsmeier formylation, preferentially occurs at the α-positions (C2 and C5) due to the ability of the sulfur atom to stabilize the intermediate sigma complex. thieme-connect.dequimicaorganica.orgpearson.com The regiochemical outcome of the reaction on substituted thiophenes is dictated by the electronic and steric nature of the substituents already present on the ring. researchgate.netlibretexts.org

In the case of this compound, the directing effects of the substituents are conflicting. The amino group at C5 is a powerful activating, ortho-para directing group. Conversely, the carboxylic acid groups at C2 and C4 are deactivating, meta-directing groups. The position C3 is the only unsubstituted position on the thiophene ring. While the amino group would strongly activate the adjacent C4 position, it is already functionalized. The other position ortho to the amino group is not part of the thiophene ring. The position para to the amino group (C2) is also substituted. Therefore, direct Vilsmeier formylation on the title compound is complex.

Studies on related N-substituted 2-aminothiophenes have shown that they are highly reactive towards electrophiles. umich.edu For instance, the Vilsmeier reaction of N-substituted 2-arylamino-thiophenes carrying a carboxylic acid or ester group at the 5-position can lead to the formation of N-substituted 2-arylamino-thiophene-5-carbaldehydes or can result in cyclization to form thieno[2,3-b]quinolinium salts, depending on the substitution pattern. umich.edu This suggests that under Vilsmeier-Haack conditions, derivatives of this compound might undergo formylation at an available position if one of the carboxylic acid groups were absent, or potentially undergo intramolecular cyclization reactions involving the amino and carboxylic acid functionalities. For example, formylation of 3-methoxybenzo[b]thiophene under mild conditions occurs at the 2-position, but under more drastic conditions, it can lead to a chloro-formyl derivative. rsc.org

The table below summarizes the general principles of Vilsmeier formylation on substituted thiophenes, which can be extrapolated to predict potential outcomes for derivatives of this compound.

Substrate TypeVilsmeier ReagentExpected Product(s)Remarks
2-AminothiophenePOCl₃/DMF5-Formyl-2-aminothiopheneThe amino group directs the electrophile to the vacant α-position.
3-AlkylthiophenePOCl₃/DMF2-Formyl-3-alkylthiophene and 5-Formyl-3-alkylthiopheneThe ratio of isomers depends on the steric bulk of the alkyl group and the Vilsmeier reagent. researchgate.net
2-Aminothiophene-3-carboxylatePOCl₃/DMF5-Formyl-2-aminothiophene-3-carboxylateFormylation is expected at the activated and sterically accessible C5 position.
N-Aryl-2-aminothiophene-5-carboxylic acidPOCl₃/DMFThieno[2,3-b]quinolinium saltIntramolecular cyclization can occur as a competing reaction pathway. umich.edu

Advanced Synthetic Strategies via Thiophene Ring Construction

Constructing the thiophene ring with the desired substitution pattern from acyclic precursors is a powerful and often preferred strategy for synthesizing highly functionalized thiophenes like this compound. Multicomponent reactions (MCRs) are particularly efficient in this regard, as they allow the assembly of complex molecules in a single step from three or more starting materials. researchgate.net

The Gewald reaction is a prominent MCR for the synthesis of polysubstituted 2-aminothiophenes. thieme-connect.dewikipedia.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base catalyst (e.g., morpholine, triethylamine). wikipedia.orgnih.gov The mechanism proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, which then reacts with sulfur, followed by cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.org

To synthesize the scaffold of this compound using the Gewald methodology, one could envision a reaction between a β-keto diester (such as diethyl 2-oxosuccinate) and an active methylene nitrile (like ethyl cyanoacetate) with elemental sulfur. The appropriate choice of starting materials is crucial to install the carboxylic acid functionalities at the C2 and C4 positions. While direct synthesis of the diacid might be challenging in one pot, the Gewald reaction provides a versatile platform for creating the core 2-aminothiophene structure with ester groups that can be subsequently hydrolyzed to the corresponding carboxylic acids.

The versatility of the Gewald reaction is demonstrated by the wide range of substituents that can be introduced onto the thiophene ring by varying the carbonyl and active methylene components.

Carbonyl ComponentActive Methylene NitrileBase/SolventProduct Type
CyclohexanoneMalononitrileMorpholine/Ethanol2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
AcetoneEthyl cyanoacetateTriethylamine/MethanolEthyl 2-amino-4-methylthiophene-3-carboxylate
AcetaldehydeCyanoacetamideTriethylamine/Water2-Amino-4-methylthiophene-3-carboxamide arkat-usa.org
Ketone (generic)MalononitrilePiperidinium borate (B1201080) (catalytic)2-Aminothiophene-3-carbonitrile (B183302) derivative umich.edu

Other advanced synthetic strategies include variations of multicomponent reactions and named reactions that construct the thiophene ring. For instance, three-component reactions of acetanilide (B955) derivatives, various aldehydes, and sulfur have been used to produce novel thiophene analogs. researchgate.net Furthermore, multicomponent approaches for the synthesis of 3,5-dicyanopyridine derivatives can lead to precursors for thieno[2,3-b]pyridines, showcasing the power of MCRs in building complex heterocyclic systems. nih.gov These strategies highlight the importance of thiophene ring construction as a primary method for accessing complex derivatives that may be difficult to obtain through substitution reactions on a pre-formed ring.

Functionalization at the Amino Group

The amino group at the C5 position of the thiophene ring is a key site for derivatization. One of the primary reactions is the formation of azomethines (imines) through condensation with various aldehydes. This reaction provides a straightforward method for extending the conjugated system of the thiophene core.

For instance, 2,5-diamino-thiophene-3,4-dicarboxylic acid diethyl ester readily reacts with a range of dialdehydes in ethanol, catalyzed by a few drops of trifluoroacetic acid (TFA). mdpi.com This one-step condensation typically proceeds under mild conditions, yielding thiophenoazomethines. mdpi.com These materials are often soluble in common organic solvents and can form stable amorphous phases with high glass transition temperatures (Tg). mdpi.com

Table 1: Synthesis of Thiophenoazomethines

Reactant 1 Reactant 2 Product
2,5-diamino-thiophene-3,4-dicarboxylic acid diethyl ester Isophthalaldehyde Azomethine with a phenyl core
2,5-diamino-thiophene-3,4-dicarboxylic acid diethyl ester 4,4'-Biphenyldicarboxaldehyde Azomethine with a biphenyl core
2,5-diamino-thiophene-3,4-dicarboxylic acid diethyl ester 4,4'-Diformyltriphenylamine Azomethine with a triphenylamine core
2,5-diamino-thiophene-3,4-dicarboxylic acid diethyl ester 2,2'-Bithiophene-5,5'-dicarboxaldehyde Azomethine with a bithiophene core

Data sourced from MDPI mdpi.com.

This reactivity allows for the synthesis of molecules with tailored electronic and optical properties. For example, the resulting imines can absorb radiation in the visible spectrum and exhibit electrochemical activity, making them suitable for investigation as hole transporting materials in devices like perovskite solar cells. mdpi.com

Modifications of Carboxylic Acid Moieties and Ester Groups

The two carboxylic acid groups, or their corresponding esters, on the 5-aminothiophene scaffold offer numerous opportunities for modification, primarily through esterification and amidation reactions.

Esterification: The direct esterification of the dicarboxylic acid can be achieved by reacting it with an alcohol under acidic conditions, such as with a catalytic amount of sulfuric acid, often using a Dean-Stark trap to remove water and drive the reaction to completion. A stepwise approach can also be used, starting from the hydrolysis of a diester derivative to the dicarboxylic acid, followed by re-esterification with different alcohols. This allows for the synthesis of asymmetrical diesters. For example, diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate can be hydrolyzed with 6M HCl, and the resulting dicarboxylic acid can then be esterified with different alcohols.

Amide Formation: The carboxylic acid groups can be converted into amides, which is a common strategy in the synthesis of biologically active molecules. Direct reaction between a carboxylic acid and an amine is often difficult due to an acid-base reaction forming a non-reactive carboxylate salt. orgoreview.com To overcome this, coupling agents are employed to "activate" the carboxylic acid. libretexts.org Dicyclohexylcarbodiimide (DCC) is a classic example of such a reagent. orgoreview.comorganic-chemistry.org

The general mechanism involves the protonation of DCC by the carboxylic acid, followed by the attack of the carboxylate to form a highly reactive O-acylisourea intermediate. organic-chemistry.org An amine can then attack this intermediate, leading to the formation of the amide and dicyclohexylurea (DHU) as a byproduct. orgoreview.comorganic-chemistry.org For less reactive alcohols in ester synthesis, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is often added. organic-chemistry.org

Table 2: Common Reagents for Carboxylic Acid Modification

Reaction Reagent(s) Purpose
Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄) Converts carboxylic acid to ester
Amide Formation Amine, Coupling Agent (e.g., DCC, EDCI) Converts carboxylic acid to amide
Hydrolysis Strong Acid (e.g., HCl) or Base (e.g., NaOH) Converts ester to carboxylic acid

Data sourced from various organic chemistry principles. orgoreview.comlibretexts.org

These modifications are crucial for tuning the solubility, stability, and intermolecular interactions of the resulting molecules.

Cyclization Strategies for Rigid Molecular Scaffolds

The strategic placement of the amino and carboxylic acid functional groups on the thiophene ring enables intramolecular cyclization reactions, leading to the formation of rigid, fused heterocyclic systems. A prominent example is the synthesis of thieno[2,3-d]pyrimidines.

This transformation can be achieved by reacting a 2-aminothiophene-3-carboxamide (B79593) derivative with various reagents. For example, condensation of 3-amino-5-arylthiophene amides with formic acid under microwave irradiation yields the corresponding thieno[3,2-d]pyrimidin-4-one. nih.gov Alternatively, a one-pot reaction involving a 2-aminothiophene derivative, an aldehyde, and an amine can be used to construct 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. nih.gov

The reaction often proceeds through an initial condensation or acylation at the amino group, followed by a ring-closing step involving one of the adjacent functional groups. This strategy effectively locks the conformation of the molecule, which can be advantageous in the design of specific inhibitors or functional materials. For instance, the reaction of 2,5-diamino-3,4-dicyanothiophene with 3,5-diiminoisoindoline resulted in an unprecedented cyclization to yield a thieno[2,3-d]pyrimidine (B153573) derivative.

Heterocyclic Ring Annulation and Fusion

Building upon the principles of cyclization, heterocyclic ring annulation involves the construction of a new ring fused to the existing thiophene core. The synthesis of thieno[2,3-d]pyrimidines is a prime example of this strategy. These fused systems are considered bioisosteres of naturally occurring purines and quinazolines, making them attractive targets for medicinal chemistry research. nih.gov

The synthesis often starts with a functionalized 2-aminothiophene. For example, 2-aminothiophene-3-carbonitrile can be reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an intermediate that, upon reaction with anilines, undergoes a Dimroth rearrangement to yield thieno[2,3-d]pyrimidines. scielo.br Another approach involves the condensation of 3-amino-5-arylthiophene-2-carboxamide with an aldehyde in the presence of an acid, which first forms a hydrogenated thienopyrimidinone that subsequently autoxidizes to the aromatic thieno[3,2-d]pyrimidinone. nih.gov

Table 3: Examples of Thieno[2,3-d]pyrimidine Synthesis

Starting Material Reagents Product Type
2H-thieno[2,3-d] scbt.comoxazine-2,4(1H)-dione Aromatic aldehyde, Benzylamine, KOH 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones nih.gov
3-Amino-5-arylthiophene amide Formic acid (microwave) Thieno[3,2-d]pyrimidin-4-one nih.gov

These annulation reactions significantly increase the structural complexity and rigidity of the parent aminothiophene molecule.

Strategies for Conjugated System Extension

The thiophene ring is an electron-rich aromatic system, making it an excellent building block for conjugated materials. Strategies to extend the π-conjugated system of this compound derivatives are crucial for developing materials for optoelectronic applications.

Formation of Conjugated Azomethines: As mentioned in section 3.1, the condensation of the amino group with aromatic aldehydes or dialdehydes is a powerful method to create extended, conjugated imine-linked structures. mdpi.com The resulting thiophenoazomethines can have very low energy band gaps, which is a desirable property for organic semiconductors. mdpi.com

Polymerization: Thiophene derivatives can be polymerized to form polythiophenes, a major class of conducting polymers. Cross-coupling reactions are the most common methods for synthesizing well-defined, regioregular conjugated polymers. While direct polymerization of this compound is not commonly reported, derivatives can be designed for polymerization. For instance, thiophene dicarboxylic acids can be converted to more reactive monomers like dimethyl 2,5-thiophenedicarboxylate (DMTD) for use in polycondensation reactions with diols to create polyesters. nih.gov These thiophene-aromatic polyesters can exhibit high thermal stability and tailored mechanical properties. nih.gov

Furthermore, direct arylation polycondensation (DArP) is a modern technique used to synthesize conjugated polymers, including those containing thiophene-flanked benzothiadiazole units. rsc.org This method avoids the need to pre-functionalize monomers with organometallic groups, offering a more atom-economical route to conjugated polymers. rsc.orgbohrium.com

Theoretical and Computational Chemistry of 5 Aminothiophene 2,4 Dicarboxylic Acid Derivatives

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. It has been widely applied to study various thiophene (B33073) derivatives, providing valuable data on their behavior.

The electronic properties of 5-aminothiophene-2,4-dicarboxylic acid derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govresearchgate.netnih.gov

In a study on a series of thiophene-based azomethines derived from 2,5-diaminothiophene-3,4-dicarboxylic acid diethyl ester, the HOMO and LUMO energy levels were determined to be in the ranges of -5.46 to -5.17 eV and -3.86 to -3.60 eV, respectively. mdpi.com This resulted in a low energy band gap of less than 1.7 eV, indicating high reactivity and potential for use in organic electronics. mdpi.com For other aminothiophene derivatives, the HOMO-LUMO energy gap has been found to be a key indicator of their bioactivity, with smaller gaps suggesting higher reactivity. ajrconline.orgresearchgate.net For instance, in one study, the HOMO-LUMO gap for an aminothiophene derivative was calculated to be -0.08657 eV, indicating high chemical reactivity and polarizability. nih.gov

The electronic properties of thiophene-2-carboxamide derivatives have also been investigated using DFT. In one study, amino-substituted derivatives were found to have a higher HOMO-LUMO energy gap (ΔEH-L) compared to methyl-substituted derivatives, with values ranging from 3.11 to 3.83 eV. nih.gov This suggests that the nature of the substituent group significantly influences the electronic structure and reactivity of these compounds. nih.gov

Calculated HOMO, LUMO, and Energy Gap Values for Selected Thiophene Derivatives
Compound TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
Thiophene-based Azomethines-5.46 to -5.17-3.86 to -3.60<1.7 mdpi.com
Aminothiophene Derivative-0.26751-0.180940.08657 nih.gov
Amino-substituted Thiophene-2-carboxamides--3.11 - 3.83 nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. libretexts.orgnih.gov The MEP surface illustrates the electrostatic potential at different points around the molecule, with colors indicating charge distribution: red for electron-rich (negative potential) regions and blue for electron-poor (positive potential) regions. researchgate.net

For thiophene sulfonamide derivatives, MEP maps have shown that the most negative electrostatic potential is located on the oxygen atom of the carboxyl group, making it a likely site for electrophilic attack. researchgate.net Conversely, the largest positive potential is found on the hydrogen of the amino group, indicating a probable site for nucleophilic attack. researchgate.net The topology of the MEP can reveal key features such as lone pairs and π-bonds, which are crucial for understanding intermolecular interactions and reactivity. nih.govmdpi.com In the case of thiophene-2-carboxylic acid, MEP analysis has been used to explore the molecule's reactivity, suggesting that the presence of an internal hydrogen bond can polarize the acid function and influence the angle of nucleophilic attack. nih.gov

DFT calculations are frequently used to predict the vibrational frequencies of molecules, which can then be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure. scispace.com For a newly synthesized thiophene derivative, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, theoretical vibrational frequencies calculated using DFT were found to be in good agreement with experimental data. scispace.com The vibrational modes of thiophene itself have been extensively studied using DFT, with calculations providing insights into the 21 vibrational modes of the molecule. psu.edu In a study of 2-thiophene carboxylic acid thiourea (B124793) derivatives, a vibrational analysis was performed to compare experimental and simulated FT-IR spectra, highlighting both similarities and differences. mdpi.com

Global reactivity descriptors, such as chemical hardness (η) and softness (s), are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. ajrconline.org Hardness is a measure of a molecule's resistance to changes in its electron distribution, while softness is the reciprocal of hardness and indicates a higher propensity to react. ajrconline.orgnih.gov

For a newly synthesized aminothiophene derivative, the chemical hardness was calculated to be 2.21 eV, and the softness was 1.10 eV, indicating a relatively stable compound. ajrconline.org In another study, the calculated chemical hardness and softness for a different aminothiophene derivative were 0.04 eV and 11.55 eV⁻¹, respectively, suggesting a soft molecule with high reactivity. nih.gov The reactivity of α,β-unsaturated carboxylic compounds, including thioesters, has been analyzed using these descriptors to understand their potential for enzymatic CO₂ fixation. chemrxiv.org

Global Reactivity Descriptors for Selected Aminothiophene Derivatives
DerivativeHardness (η) (eV)Softness (s) (eV⁻¹)Reference
Aminothiophene Schiff base derivative2.211.10 ajrconline.org
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate0.0411.55 nih.gov

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving aminothiophene derivatives. For instance, the mechanism of the Gewald synthesis of 2-aminothiophenes has been investigated using DFT, revealing that the reaction is initiated by a Knoevenagel-Cope condensation followed by the opening of the elemental sulfur ring. chemrxiv.org

In another study, the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone to form trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles was examined using high-level quantum chemical calculations. nih.govresearchgate.netacs.org The results indicated that the reaction proceeds through a Michael adduct, which can then cyclize via two different mechanisms depending on the stereochemistry of the adduct. nih.govacs.org These computational studies provide a detailed understanding of the reaction pathways and transition states, which is crucial for optimizing reaction conditions and designing new synthetic routes. nih.govresearchgate.netacs.org Furthermore, theoretical studies on the differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids have provided insights into the steric and electronic origins of their reactivity differences. nih.gov

Intermolecular Interactions and Crystal Packing Analysis

The solid-state structure and properties of this compound derivatives are governed by intermolecular interactions such as hydrogen bonding and π-π stacking. tandfonline.comnih.govresearchgate.net The analysis of crystal packing provides valuable information on how molecules are arranged in the solid state, which in turn influences their physical properties.

In the crystal structure of diethyl 2-amino-5-[(E)-(furan-2-ylmethylidene)amino]thiophene-3,4-dicarboxylate, intermolecular N—H⋯O hydrogen bonding and π–π stacking were observed, with a centroid-to-centroid distance of 3.770 (4) Å. researchgate.net Similarly, in other thiophene derivatives, weak C—H⋯S interactions and π–π stacking have been identified as key forces in their crystal packing. nih.govresearchgate.net The crystal packing of fenamic acid complexes has been shown to be determined by O–H⋯N hydrogen bonds and other noncovalent interactions. nih.gov Hirshfeld surface analysis is another powerful tool for visualizing and quantifying intermolecular contacts in crystals, as demonstrated in the study of a Zn(II) complex with 3-aminopyridine, where S-H interactions were found to be dominant. scirp.org The crystal structure of 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile reveals a two-dimensional supramolecular network formed by N—H⋯N and N—H⋯O hydrogen bonds. nih.gov

Hirshfeld Surface and Fingerprint Plot Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. For methyl-3-aminothiophene-2-carboxylate (matc), this analysis reveals that the crystal packing is stabilized by a combination of hydrogen bonds and other weak interactions. mdpi.com The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contact.

In the crystal structure of matc, which contains three crystallographically independent molecules in its asymmetric unit, N–H⋯O and N–H⋯N hydrogen bonds are prominent features. mdpi.com These are complemented by weaker C–H⋯S and C–H⋯Cg interactions, the presence of which is corroborated by the Hirshfeld surface analysis. mdpi.com

Table 1: Percentage Contributions of Intermolecular Contacts in Methyl-3-Aminothiophene-2-Carboxylate (matc)

Interaction TypeContribution (%)
H···H21%
C···H20%
S···H19%
N···H14%
O···H12%
Data sourced from a computational study on a related thiophene derivative. semanticscholar.org

The analysis of a related N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide also shows significant contributions from H···H, C···H, S···H, N···H, and O···H contacts to the Hirshfeld surface. semanticscholar.org This suggests a common pattern of intermolecular interactions in this class of substituted thiophenes.

Energy Framework Analyses for Intermolecular Interactions

To further quantify the energetics of the crystal packing, energy framework analyses have been performed. This method calculates the interaction energies between a central molecule and its neighbors, providing a visual representation of the energy distribution within the crystal lattice. The interaction energies are typically decomposed into electrostatic, dispersion, polarization, and repulsion components.

For methyl-3-aminothiophene-2-carboxylate (matc), the energy framework analysis indicates that dispersion forces are the predominant stabilizing interaction in the crystal packing. mdpi.comresearchgate.net The electrostatic interactions also play a significant role, which is expected given the presence of polar amino and carboxyl groups capable of forming hydrogen bonds. mdpi.comresearchgate.net

Applications of 5 Aminothiophene 2,4 Dicarboxylic Acid Derivatives in Advanced Materials Science

Optoelectronic Materials Development

Derivatives of 5-aminothiophene-2,4-dicarboxylic acid are increasingly utilized in the development of high-performance optoelectronic materials. The inherent properties of the substituted thiophene (B33073) core, such as its electron-rich nature and potential for extended π-conjugation, make it an ideal scaffold for materials designed to interact with light and electricity.

Hole Transporting Materials (HTMs) in Perovskite Solar Cells

Perovskite solar cells (PSCs) represent a promising next-generation photovoltaic technology, and the hole transporting material (HTM) is a critical component for achieving high efficiency and stability. nih.govresearchgate.net Derivatives of aminothiophene dicarboxylic acids have been explored for this purpose.

In a recent study, new unsymmetrical thiophene imines were synthesized through the condensation of diethyl 2,5-diamino-thiophene-3,4-dicarboxylate with various aldehydes. bohrium.com These compounds were designed to serve as cost-effective alternatives to the commonly used, but expensive, HTM called Spiro-OMeTAD. bohrium.com The resulting imines demonstrated significant thermal stability, with decomposition temperatures above 200 °C. bohrium.com

Electrochemical analysis revealed that these materials possess suitable energy levels for application in PSCs, with an estimated energy band gap ranging from 1.81 to 2.44 eV. bohrium.com When incorporated into a standard perovskite solar cell architecture (FTO/b-TiO2/m-TiO2/perovskite/imine/Au), these novel imine-based HTMs facilitated hole extraction, leading to functional photovoltaic devices. bohrium.com The derivative featuring a morpholine (B109124) substituent yielded the highest photoelectric conversion efficiency, demonstrating the potential of this class of materials in solar energy applications. bohrium.com

Table 1: Properties of Thiophene Imine-Based Hole Transporting Materials

Property Value Range Citation
Thermal Stability > 200 °C bohrium.com
Electrochemical Band Gap 1.81 - 2.44 eV bohrium.com
Absorption Range UV-Vis up to 480 nm bohrium.com

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials, which exhibit a change in their optical properties under intense light, are crucial for applications in photonics and optoelectronics. The "push-pull" molecular design, which incorporates electron-donating (push) and electron-accepting (pull) groups connected by a π-conjugated bridge, is a key strategy for creating potent NLO chromophores. rsc.orgresearchgate.netnih.gov Thiophene provides a more efficient pathway for electron delocalization than a simple benzene (B151609) ring, making it an excellent component in NLO materials. rsc.org

Derivatives of aminothiophene dicarboxylic acids fit this design paradigm perfectly. The amino group acts as an electron donor, while the dicarboxyl or related functional groups can act as electron acceptors. Studies on analogous D-π-A systems based on thienothiophenes have shown that small structural variations can lead to easily tunable NLO properties. rsc.org For instance, a series of thiophenes and bithiophenes with dimethylamino (donor) and nitro or dicyanovinyl (acceptor) groups were synthesized and showed significant molecular hyperpolarizabilities, a measure of NLO activity. rsc.org The study highlighted that the dicyanovinyl group is a more effective acceptor than the nitro group in these thiophene-based systems. rsc.org Computational studies have further confirmed that such substituted thiophene imino dyes are predicted to exhibit high first hyperpolarizability.

Organic Electronics and Semiconductor Applications

Thiophene-based polymers and small molecules are among the most extensively studied organic semiconductors due to their excellent charge transport characteristics and environmental stability. nih.gov They form the active layer in organic field-effect transistors (OFETs), which are key components in flexible displays, smart cards, and other low-cost electronic devices. nih.govfrontiersin.orgrsc.orgyoutube.com The performance of an OFET is largely determined by the organic semiconductor's ability to self-organize into well-ordered structures that facilitate charge movement. nih.gov

Judicial design of thiophene-based polymers, including the strategic placement of side chains, allows for the development of solution-processable semiconductors capable of forming extended lamellar π-stacking orders, which is highly beneficial for transistor performance. nih.gov While direct polymerization of this compound for OFETs is an area of ongoing research, related compounds have shown significant promise. For example, imines synthesized from diethyl 2,5-diamino-thiophene-3,4-dicarboxylate not only function as HTMs but also possess inherent semiconductor properties, including defined electrochemical band gaps and the ability to undergo redox processes, which are fundamental for semiconductor behavior. bohrium.com The development of such multifunctional materials from aminothiophene dicarboxylate precursors is a key area of interest for advancing organic electronics.

Fluorescent Materials and NIR Dyes

Fluorescent dyes, particularly those operating in the near-infrared (NIR) region (700-1700 nm), are in high demand for applications ranging from biological imaging to materials science, owing to advantages like reduced light scattering and deeper penetration through various media. nih.gov Aminothiophene derivatives have been successfully used to create a variety of dyes, including azo dyes with shades from red to blue. nih.govsapub.org

A key synthetic route involves the diazotization of aminothiophene derivatives and subsequent coupling with other molecules. sapub.org Significantly, polymeric dyes have been synthesized via free-radical polymerization of monomeric dyes derived from aminothiophene carboxylates, such as 2-amino-3,5-bis-(ethoxycarbonyl)-4-methylthiophene. sapub.org These polymeric materials, when applied to polyester (B1180765) fibers, produced various color shades with good to very good depth and levelness. sapub.org An important characteristic of some dyes derived from 2-aminothiophenes is their sensitivity to alkali, which allows for clearing without the need for harsh reducing agents, improving the final product's quality and fastness. sapub.org Furthermore, a study focused on the synthesis of thirty different diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives, highlighting the versatility of this scaffold for creating a library of new compounds with potentially interesting photophysical properties. sioc-journal.cn

Sensing Technologies

The development of chemical sensors that can selectively and sensitively detect specific ions or molecules is a critical area of research. Fluorescent sensors, which signal the presence of an analyte through a change in their light emission, are particularly powerful tools. The aminothiophene dicarboxylate scaffold is well-suited for creating such sensors.

Research on structurally similar compounds has demonstrated the viability of this approach. For example, a double Schiff base derived from thiophene-2,5-dicarboxylic acid was designed as a fluorescent sensor. Another study showed that thieno[2,3-b]thiophene-2,5-dicarbohydrazide Schiff base derivatives can act as highly sensitive metal ion sensors. These compounds exhibited high sensitivity in detecting a range of metal ions, including Cu²⁺, Ni²⁺, Fe³⁺, Mn²⁺, and Co²⁺, suggesting their utility in quantifying metal ion concentrations. The sensing mechanism often relies on the interaction between the analyte and the functional groups on the thiophene derivative, which alters the electronic properties of the molecule and, consequently, its fluorescence.

Electrochromic Materials

Electrochromic materials can reversibly change their color in response to an applied electrical voltage. mdpi.comrsc.org This property makes them ideal for applications such as smart windows, anti-glare mirrors, and low-power displays. researchgate.netrsc.orgresearchgate.netmdpi.com Thiophene-based materials, both small molecules and polymers, are excellent candidates for electrochromic devices. researchgate.netresearchgate.net

A detailed study on a series of thiophene-2,5-dicarboxylic acid diesters demonstrated their strong potential as electrochromic materials. researchgate.net These compounds, which are structurally very similar to derivatives of this compound, were synthesized with various linear, branched, and benzyl (B1604629) ester groups. researchgate.net In their neutral state, the materials are colorless, but upon electrochemical reduction, they reversibly change to a vibrant blue color. researchgate.net

The performance of these materials in electrochromic devices (ECDs) was systematically evaluated. The devices exhibited high contrast (in some cases over 90%) between the colored and bleached states. researchgate.net The coloration efficiency, a key metric for ECDs, was found to be as high as 512 cm²/C. researchgate.net Furthermore, the study revealed that the stability of the coloring and bleaching cycles was significantly influenced by the structure of the ester groups, with bulkier groups like 2-ethylhexyl and benzyl providing the best cycling stability. researchgate.net

Table 2: Performance of Thiophene-2,5-dicarboxylic Acid Diester-Based Electrochromic Devices

Ester Group (R) Coloration Efficiency (η) Cycling Stability Citation
Methyl Good Moderate researchgate.net
Ethyl Good Moderate researchgate.net
Isopropyl Good Moderate researchgate.net
2-Ethylhexyl High (up to 512 cm²/C) High researchgate.net
Octyl Good Moderate researchgate.net
Benzyl High High researchgate.net

Polymeric and Supramolecular Materials based on Thiophene Scaffolds

The unique structural and electronic properties of the thiophene ring make it a valuable building block in materials science. The incorporation of functional groups, such as those in this compound, provides a versatile platform for creating advanced polymeric and supramolecular materials. The dicarboxylic acid moieties serve as key points for polymerization reactions, while the amino group can be used for further functionalization or to introduce specific intermolecular interactions, such as hydrogen bonding.

Polymeric Materials from Thiophene Dicarboxylic Acids

Thiophene-based dicarboxylic acids are increasingly recognized as important bio-based monomers for producing high-performance polymers. mdpi.com Specifically, 2,5-thiophenedicarboxylic acid (TDCA), an isomer of the target compound, has been successfully used to synthesize a range of polyesters with excellent thermal and mechanical properties. nih.govacs.org These polymers are often created through a two-step melt polycondensation process, reacting a dimethyl ester of the thiophene dicarboxylic acid with various diols. mdpi.comnih.gov

The resulting thiophene-aromatic polyesters are a class of conjugated polymers that integrate thiophene units into their backbone. nih.gov The selection of thiophene as a comonomer is driven by its ready availability and well-understood chemistry, which allows for extensive functionalization. nih.gov By varying the diol or incorporating other comonomers, properties such as biodegradability, thermal stability, and mechanical strength can be precisely tailored. acs.orgnih.gov For instance, polyesters synthesized from TDCA and glycols with three to six methylene (B1212753) groups have demonstrated potential as sustainable packaging materials. mdpi.com The presence of the thiophene ring often imparts superior properties compared to analogous polymers derived from furan (B31954) or even petroleum-based terephthalic acid. nih.govresearchgate.net

The principles demonstrated with TDCA are directly applicable to this compound. The two carboxylic acid groups allow for the formation of polyesters via reaction with diols, or polyamides through reaction with diamines. The presence of the amino group offers an additional site for creating more complex polymer architectures, such as hyperbranched polymers or poly(ester amide)s, which can exhibit unique properties suitable for biomedical applications. nih.gov

Table 1: Research Findings on Thiophene-Based Polyesters

This table presents data for polyesters derived from 2,5-thiophenedicarboxylic acid (TDCA) as a model for polymers based on a thiophene dicarboxylic acid scaffold.

Polymer NameMonomers UsedSynthesis MethodKey FindingsReference
Poly(propylene succinate-co-2,5-thiophenedicarboxylate) (PPSTF)2,5-Thiophenedicarboxylic acid (TFDCA), Succinic Acid, 1,3-PropanediolMelt PolycondensationFully bio-based copolyesters with tunable crystallization behavior, thermal-mechanical, and gas barrier properties. acs.org
Thiophene–Aromatic Copolyesters (PHS)Dimethyl 2,5-thiophenedicarboxylate (DMTD), Dimethyl 2,5-dimethoxyterephthalate, 1,6-hexanediolTwo-step Melt PolycondensationHigh-performance thermoplastic materials with excellent thermal and mechanical properties. nih.gov
Poly(alkylene 2,5-thiophenedicarboxylate)s2,5-Thiophenedicarboxylic acid (2,5-TDCA), Glycols (C3-C6)Two-stage Melt Polycondensation100% bio-based polyesters suitable for high-performance sustainable packaging films. mdpi.com

Supramolecular Assemblies

The ability of molecules to self-assemble into well-defined, non-covalent structures is the foundation of supramolecular chemistry. Thiophene derivatives are excellent candidates for designing such systems due to the π-stacking capabilities of the aromatic ring and the potential for introducing functional groups that direct assembly. nih.govresearchgate.net The this compound molecule is particularly well-suited for creating complex supramolecular architectures. The amino and carboxylic acid groups can form multiple, highly directional hydrogen bonds, while the thiophene core facilitates π-π interactions.

Research on other functionalized thiophenes illustrates this potential. For example, thiophene dendrimers have been shown to self-organize into nanowires and 2-D crystalline structures on surfaces like graphite. nih.gov The final nanostructure is highly dependent on factors such as the molecular shape, the nature of the substrate, and non-covalent intermolecular forces. nih.gov Similarly, quinquethiophenes functionalized with dicyanovinyl groups assemble into chains and porous networks, driven by interactions between the cyano moieties and, in some cases, metal adatoms from the substrate. mdpi.com These studies demonstrate the unique ability of functionalized thiophenes to form ordered nanostructures. nih.gov

Metallo-supramolecular polymers (MSPs) represent another advanced material class, where thiophene-based ligands are coordinated with metal ions. mdpi.com For instance, unimers containing a thieno[3,2-b]thiophene (B52689) central unit linked to terpyridine groups can assemble with iron (II) ions to form Fe-MSPs. mdpi.com These materials exhibit interesting redox and optical properties, making them promising for applications in electrochromic devices. mdpi.com The rigid, coplanar structure of the thieno[3,2-b]thiophene unit allows for better electronic conjugation compared to singly-linked thiophene rings. mdpi.com The functional groups on this compound could similarly act as ligands, coordinating with metal centers to form robust, functional supramolecular polymers.

Table 2: Examples of Supramolecular Assemblies from Thiophene Derivatives

This table summarizes findings on various thiophene derivatives to illustrate the principles of supramolecular assembly applicable to the target compound.

Thiophene DerivativeSupramolecular StructureDriving Intermolecular ForcesResearch FocusReference
Thiophene Dendrimers (e.g., 14T-1, 30T)Nanowires, 2-D Crystals, Globular Aggregatesπ-stacking, van der Waals forces, molecule-substrate interactionsSelf-organization on solid substrates (graphite, mica) to form nanostructures. nih.gov
Dicyanovinyl-quinquethiophene (DCV5T-Me2)Molecular Islands, Chains, PoresInteractions between cyano groups, molecule-substrate interactionsInfluence of metal surfaces (Au, Ag) on the structural and electronic properties of self-assembled architectures. mdpi.com
Bis(terpyridine) Unimers with Thieno[3,2-b]thiophene CoreMetallo-Supramolecular Polymers (Fe-MSPs)Metal-ligand coordination (Fe²⁺), π-stackingSynthesis of electrochromic materials with high optical contrast and fast response times. mdpi.com

Coordination Chemistry and Supramolecular Assemblies Involving 5 Aminothiophene 2,4 Dicarboxylic Acid Derivatives

Ligand Design and Metal Complexation

The molecular architecture of 5-aminothiophene-2,4-dicarboxylic acid presents a compelling case for its use as a versatile ligand in coordination chemistry. The ligand features multiple potential coordination sites: the nitrogen atom of the amino group, the oxygen atoms of the two carboxylate groups, and potentially the sulfur atom of the thiophene (B33073) ring. The presence of both hard (oxygen and nitrogen) and soft (sulfur) donor atoms suggests that it could form stable complexes with a wide variety of metal ions.

The coordination of amino acids to metal ions most commonly occurs in a bidentate fashion through the amino group and one of the carboxylate oxygen atoms, forming a stable five-membered chelate ring. wikipedia.org In the case of this compound, such N,O-bidentate coordination is highly probable. Furthermore, the presence of a second carboxylic acid group opens up the possibility of forming polynuclear complexes or coordination polymers where the ligand bridges multiple metal centers.

The thiophene sulfur atom, being a soft donor, would be expected to coordinate preferentially to soft metal ions like Ag(I), Hg(II), and Pd(II). wikipedia.org However, the electron-withdrawing nature of the two carboxylate groups on the thiophene ring may reduce the electron density on the sulfur atom, potentially diminishing its coordinating ability. mdpi.com

The coordination behavior is also influenced by the steric and electronic effects of substituents on the thiophene ring. For instance, the coordination chemistry of related aminothiophene derivatives, such as ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, has been explored, demonstrating the versatility of this class of ligands. In one study, a derivative of this compound was shown to act as a neutral tridentate ligand in lanthanide(III) complexes, coordinating through an azo nitrogen, the ester carbonyl, and an enolic oxygen. wikipedia.org

The table below summarizes the potential coordination modes of this compound based on the known chemistry of related functional groups.

Functional Group Potential Coordination Modes Preferred Metal Ions References
Carboxylate GroupsMonodentate, Bidentate (chelating or bridging)Hard and borderline metal ions (e.g., Lanthanides, transition metals like Co(II), Cu(II), Zn(II)) wikipedia.orgalfa-chemistry.com
Amino GroupMonodentateTransition metals, Lanthanides wikipedia.orgmdpi.com
Thiophene SulfurMonodentateSoft metal ions (e.g., Ag(I), Pd(II)) wikipedia.org
Combined GroupsN,O-bidentate chelation, Bridging through carboxylatesWide range of metal ions wikipedia.org

Metal-Organic Framework (MOF) Precursors (If Applicable)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their porosity, stability, and functionality, are highly dependent on the nature of the organic linker. Dicarboxylic acids are among the most common and effective linkers for the construction of MOFs. alfa-chemistry.com

Given its structure, this compound is a prime candidate for use as a linker in the synthesis of novel MOFs. The two carboxylate groups can bridge metal centers to form one-, two-, or three-dimensional networks. The presence of the amino group offers a valuable site for post-synthetic modification, a technique used to introduce new functionalities into a pre-existing MOF structure. ekb.eg For example, the amino group could be functionalized to alter the MOF's properties for applications in gas storage, separation, or catalysis.

The use of aminodicarboxylate linkers in MOF synthesis is well-established. For instance, 2-amino-1,4-benzenedicarboxylic acid is a widely used linker that has been employed to construct a variety of MOFs with different metal ions, including those from the 3d, 4d, and 4f series. ekb.eg The amino group in these MOFs has been successfully used for post-synthetic modifications, leading to materials with enhanced performance in various applications. ekb.eg The inclusion of an amino group in carboxylic acid-based linkers has also been shown to facilitate the aqueous synthesis of MOFs at room temperature. nih.gov

The thiophene ring itself can also influence the properties of the resulting MOF. Thiophene-2,5-dicarboxylic acid, a closely related compound, has been used to create coordination polymers with diverse architectures. rsc.org The incorporation of a sulfur-containing heterocycle can endow MOFs with unique electronic and photophysical properties. rsc.org For instance, rare-earth MOFs based on thieno[3,2-b]thiophene-2,5-dicarboxylate have been synthesized and their luminescent properties investigated. mdpi.com

The following table outlines the potential of this compound as a MOF precursor based on analogous systems.

Feature Potential Impact on MOF Properties Relevant Analogs References
Dicarboxylate FunctionalityFormation of extended porous networksThiophene-2,5-dicarboxylic acid, 2-Amino-1,4-benzenedicarboxylic acid alfa-chemistry.comrsc.org
Amino GroupSite for post-synthetic modification, potential for enhanced gas sorption, catalysis2-Amino-1,4-benzenedicarboxylic acid based MOFs (e.g., IRMOF-3) ekb.eg
Thiophene RingPotential for unique electronic and optical properties, charge-transfer capabilitiesThiophene-2,5-dicarboxylic acid, Thieno[3,2-b]thiophene-2,5-dicarboxylate mdpi.comrsc.org

Supramolecular Self-Assembly Principles

Supramolecular self-assembly is the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. For this compound, the primary driving forces for self-assembly are expected to be hydrogen bonding and π-π stacking interactions.

The molecule possesses both hydrogen bond donors (the amino group and the carboxylic acid protons) and acceptors (the carboxylate oxygen atoms and the amino nitrogen). This allows for the formation of robust and predictable hydrogen-bonding motifs known as supramolecular synthons. researchgate.netnih.gov The most common and stable synthon involving carboxylic acids is the homodimeric interaction between two carboxyl groups. researchgate.net Additionally, heterosynthons can form between the carboxylic acid and the amino group of neighboring molecules. researchgate.netnih.gov These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks in the solid state. nih.govresearchgate.net

The principles of supramolecular synthons can be used to design and predict the crystal structures of materials based on this compound and its derivatives. The understanding of these non-covalent interactions is crucial for the rational design of crystalline materials with desired properties. rsc.org

Biological and Medicinal Chemistry Research with 5 Aminothiophene 2,4 Dicarboxylic Acid Derivatives

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the aminothiophene scaffold. Research has shown that modifications at various positions on the thiophene (B33073) ring and its substituents significantly influence biological activity.

For instance, in the context of antiviral activity against Hepatitis B Virus (HBV), substitutions on the dicarboxamide portion of 5-amino-3-methylthiophene-2,4-dicarboxamide are critical. nih.gov Replacing a methyl group with a difluoromethyl (-CHF2) group was found to enhance antiviral activity and improve metabolic stability, whereas a trifluoromethyl (-CF3) group significantly decreased potency. nih.gov An unsubstituted carboxamide was generally preferred over alkyl or cycloalkyl substituted analogues, which showed no antiviral activity. nih.gov

In antibacterial research, the nature of the group at the 3-position of the thiophene-2-carboxamide ring is a key determinant of efficacy. nih.gov Studies comparing derivatives revealed that 3-amino thiophene-2-carboxamide compounds exhibit higher antibacterial activity than their 3-hydroxy or 3-methyl counterparts. nih.gov The presence of a hydroxyl group was noted to potentially increase the solubility and, consequently, the activity of the compounds. nih.gov Furthermore, for atypical protein kinase C inhibitors based on a 2-amino-3-carboxy-4-phenylthiophene backbone, SAR studies highlighted that electron-donating moieties on the C-4 aryl group are required for inhibitory activity. nih.gov

Antimicrobial Research Focus

The aminothiophene core is a feature of many compounds investigated for their ability to combat microbial infections, including those caused by drug-resistant pathogens. ijpscr.infonih.gov

Derivatives of aminothiophene have demonstrated notable antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The antibacterial efficacy is closely tied to the specific substitutions on the thiophene ring.

For example, 3-amino thiophene-2-carboxamide derivatives have shown significant activity. nih.gov One such compound containing a methoxy (B1213986) group exhibited excellent inhibition against Pseudomonas aeruginosa (86.9%), Staphylococcus aureus (83.3%), and Bacillus subtilis (82.6%). nih.gov In another study, 2-amino-5-nitro-thiophene derivatives were found to have inhibitory effects against S. aureus, with some compounds also showing activity against Escherichia coli. researchgate.net

Research into diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives revealed that a compound containing a nitrofurfural fragment had the highest effect on S. aureus, E. coli, and Candida albicans simultaneously. nih.gov Furthermore, certain thiophene derivatives have shown potent activity against colistin-resistant Acinetobacter baumannii and E. coli, with minimum inhibitory concentrations (MIC₅₀) as low as 8 and 16 mg/L. nih.gov Time-kill curve assays demonstrated that these compounds have bactericidal effects. nih.gov Mechanistic studies suggest that these thiophenes act by increasing the permeability of the bacterial membrane. nih.gov

Antibacterial Activity of Selected Thiophene Derivatives
Compound ClassSpecific Derivative ExampleTarget Organism(s)Observed ActivityReference
3-Amino thiophene-2-carboxamideCompound 7b (with methoxy group)S. aureus, B. subtilis, P. aeruginosaInhibition zones of 19-20 mm; up to 86.9% inhibition nih.gov
Diethyl 2,5-diaminothiophene-3,4-dicarboxylateCompound 2j (with nitrofurfural fragment)S. aureus, E. coliHighest effect among tested derivatives nih.gov
Thiophene derivativesCompounds 4, 5, 8Colistin-Resistant A. baumannii & E. coliMIC₅₀ values of 8-32 mg/L nih.gov
2-Amino-5-nitro-thiopheneCompound 4aS. aureusPotent activity researchgate.net
2-AminothiopheneCompound 3a (with p-hydroxy phenyl)S. pneumoniae, B. subtilisActivity stronger than Ampicillin and Gentamicin researchgate.net

The antifungal potential of thiophene derivatives has been explored, with several compounds showing efficacy against pathogenic yeasts and molds. nih.gov Research has identified activity against clinically relevant species like Candida and Aspergillus. nih.gov

For example, 5-arylamino-6-chloro-2-(methoxycarbonyl)-4,7-dioxobenzo[b]thiophenes demonstrated more potent antifungal activity against Candida species compared to other related dioxobenzo[b]thiophenes. nih.gov In a series of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives, one compound (2j) was effective against Candida albicans. nih.gov Other studies have highlighted 2-aminothiophene derivatives bearing a pyrazole (B372694) ring (compound 6b) or a pyridine (B92270) ring (compound 9) as having promising antifungal activity when compared to the standard drug Amphotericin B. researchgate.net

While the precise mechanisms of action for many of these specific antifungal thiophenes are still under investigation, the induction of oxidative stress is a known antifungal mechanism for other heterocyclic compounds and a plausible pathway for thiophenes. nih.gov The production of reactive oxygen species (ROS) has been identified as a mechanism of action for some thiophene derivatives in the context of their anticancer effects. nih.gov

Antifungal Activity of Selected Thiophene Derivatives
Compound ClassSpecific Derivative ExampleTarget Organism(s)Observed ActivityReference
5-Arylamino-4,7-dioxobenzo[b]thiophenesChloro-substituted derivatives (Class 5)Candida speciesPotent activity nih.gov
Diethyl 2,5-diaminothiophene-3,4-dicarboxylateCompound 2jC. albicansHigh activity nih.gov
2-AminothiopheneCompound 6b (with pyrazole ring)Fungal strainsPromising activity vs. Amphotericin B researchgate.net
2-AminothiopheneCompound 9 (with pyridine ring)Fungal strainsPromising activity vs. Amphotericin B researchgate.net

Thiophene derivatives have emerged as a promising class of compounds in the search for new treatments for tuberculosis (TB), including drug-resistant strains. nih.gov A key target for these compounds is decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in mycobacterial cell wall synthesis. nih.gov

A series of novel thiophene-arylamide derivatives were identified as potent noncovalent inhibitors of DprE1. nih.gov These compounds demonstrated significant antimycobacterial activity with Minimum Inhibitory Concentration (MIC) values in the low microgram-per-milliliter range. For instance, compound 24g showed an MIC of 0.12 μg/mL against M. tuberculosis. nih.gov Importantly, these derivatives did not exhibit cross-resistance with the covalent DprE1 inhibitor PBTZ169 or the ATP synthase inhibitor bedaquiline, suggesting they could be valuable in combination therapies for drug-resistant TB. nih.gov

Antimycobacterial Activity of Thiophene-Arylamide Derivatives (DprE1 Inhibitors)
CompoundKey Structural FeatureMIC against M. tuberculosis (μg/mL)Reference
24gMethyl group substitution0.12 nih.gov
24jThiophene heterocycle0.14 nih.gov
24kFuran (B31954) heterocycle0.37 nih.gov
24hNaphthalene substitution3.13 nih.gov
24iBiphenyl (B1667301) substitution7.76 nih.gov

Antiviral Activity Investigations (e.g., Hepatitis B Virus Capsid Assembly Effectors)

Derivatives of 5-aminothiophene-2,4-dicarboxylic acid have been identified as a structurally novel class of Hepatitis B Virus (HBV) capsid assembly effectors (CAEs). nih.gov These molecules disrupt the proper assembly of the viral capsid, a critical step in the HBV lifecycle, thereby blocking the production of new infectious virions and potentially depleting the reservoir of covalently closed circular DNA (cccDNA). nih.gov

The lead compound, a 5-amino-3-methylthiophene-2,4-dicarboxamide (ATDC), served as the basis for extensive SAR studies to improve potency and pharmacokinetic properties. nih.gov Modifications to the amide substituents had a profound impact on antiviral efficacy. For example, introducing a phenyl group (analogue 16f) improved potency into the nanomolar range (EC₅₀ = 0.68 μM), but this came with moderate cytotoxicity. nih.gov A derivative with a difluoromethyl group (19o) showed enhanced antiviral activity and better metabolic stability. nih.gov One analogue, 19k, demonstrated a good balance of antiviral potency (EC₅₀ = 0.31 μM) and a favorable absorption, distribution, metabolism, and excretion (ADME) profile, achieving an oral bioavailability of 46% in animal studies. nih.gov

Activity of 5-Aminothiophene-2,4-dicarboxamide Analogues as HBV CAEs
CompoundKey Structural FeatureAntiviral Potency (EC₅₀, μM)Cytotoxicity (CC₅₀, μM)Reference
11 (Lead)Unsubstituted Carboxamide~10>50 nih.gov
16fPhenyl substitution on amide0.6817–40 nih.gov
19k-CH₂-cyclopropyl substitution0.31>50 nih.gov
19o-CHF₂ substitutionPotency enhanced vs. leadNot specified nih.gov
19m-CF₃ substitutionPotency substantially reducedNot specified nih.gov

Antitumor and Anticancer Mechanistic Studies

The thiophene scaffold is present in numerous compounds investigated for their anticancer properties. nih.govsioc-journal.cn Derivatives of diaminothiophene dicarboxylate, in particular, have shown significant antiproliferative activity against a range of human cancer cell lines. nih.govsioc-journal.cn

A study on diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives found that several compounds exhibited potent anticancer activity against breast cancer cell lines (T47D and MCF-7), with some showing greater potency than the reference drug Doxorubicin. nih.gov Another study synthesized thirty derivatives of this class and tested them against four human cancer cell lines (HeLa, HT-29, A549, and HepG2). sioc-journal.cn Compound C25 was particularly effective against HT-29 (colon cancer) and A549 (lung cancer) with IC₅₀ values of 0.35 and 0.66 μmol/L, respectively. Compound C29 showed high potency against HT-29 and HepG2 (liver cancer) with IC₅₀ values of 0.47 and 0.41 μmol/L, respectively, which were better than doxorubicin. sioc-journal.cn

Similarly, thiophene carboxamide derivatives designed as biomimetics of Combretastatin A-4 (CA-4) showed significant activity. mdpi.com Compounds 2b and 2e were the most active against the Hep3B liver cancer cell line, with IC₅₀ values of 5.46 and 12.58 µM, respectively, while showing minimal effects on normal cell lines. mdpi.com

Mechanistic studies indicate that some thiophene derivatives exert their anticancer effects by inducing cellular stress. One study found that a potent thiophene derivative (TP 5) led to elevated levels of reactive oxygen species (ROS) and a reversal of the mitochondrial membrane potential in HepG2 and SMMC-7721 liver cancer cells. nih.gov

Anticancer Activity of Selected Thiophene Derivatives
Compound ClassCompound IDCancer Cell LineActivity (IC₅₀)Reference
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate2bT47D (Breast)2.3 μM nih.gov
2kT47D (Breast)7.1 μM nih.gov
C25HT-29 (Colon)0.35 μmol/L sioc-journal.cn
A549 (Lung)0.66 μmol/L sioc-journal.cn
Diethyl 2,5-diaminothiophene-3,4-dicarboxylateC29HT-29 (Colon)0.47 μmol/L sioc-journal.cn
HepG2 (Liver)0.41 μmol/L sioc-journal.cn
Thiophene Carboxamide2bHep3B (Liver)5.46 µM mdpi.com
2eHep3B (Liver)12.58 µM mdpi.com

Enzyme Modulation and Receptor Interaction Studies

Derivatives of the aminothiophene scaffold have been extensively studied for their ability to modulate the activity of various enzymes and interact with specific biological receptors. These interactions are fundamental to their potential therapeutic applications, particularly in inflammatory diseases and cancer. researchgate.netnih.gov

Thiophene-based compounds have shown significant potential as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov The anti-inflammatory properties of commercial drugs like Tinoridine and Tiaprofenic acid, which are thiophene-based, underscore the importance of this heterocyclic system. nih.gov Studies on various derivatives have revealed that specific structural modifications can lead to potent and sometimes selective inhibition of these enzymes. For instance, certain 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives have been identified as selective COX-2 inhibitors. nih.gov

Beyond inflammation, aminothiophene derivatives have been investigated as modulators of other key enzymes. Some have been identified as allosteric enhancers, while others show inhibitory activity against targets like tissue transglutaminase (TGase-2) and bacterial RNA polymerase. researchgate.net Additionally, certain 5-trifluoromethylpyrimidine derivatives containing a thiophene moiety have demonstrated potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. researchgate.net

Derivative Class/CompoundEnzyme/Receptor TargetObserved EffectKey Finding
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives (29a-d)Cyclooxygenase-2 (COX-2)Selective InhibitionDisplayed IC50 values in the range of 0.31–1.40 µM. nih.gov
Thiophene pyrazole hybridsCyclooxygenase-2 (COX-2)Moderate and Selective InhibitionIdentified as promising anti-inflammatory drug candidates. nih.gov
Compound 1 (Filali et al.)5-Lipoxygenase (5-LOX)InhibitionShowed an IC50 of 29.2 µM. nih.gov
Compound 9u (a 5-trifluoromethylpyrimidine derivative)EGFR kinaseInhibitionDemonstrated an IC50 value of 0.091 µM. researchgate.net
Thieno[2,3-d]pyrimidin-4-hydrazide 17Tissue Transglutaminase-2 (TGase-2)InhibitionIdentified as a lead structure for TGase-2 inhibition. researchgate.net
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenesNRF2ActivationActivate NRF2 through a non-electrophilic mechanism. nih.gov

Preclinical Pharmacokinetic Investigations (Mechanistic Aspects)

The study of preclinical pharmacokinetics provides insight into how this compound derivatives are absorbed, distributed, metabolized, and excreted (ADME). Understanding these mechanistic aspects is crucial for the development of viable drug candidates. The thiophene ring itself can undergo metabolic transformations. Cytochrome P450 enzymes can metabolize the thiophene nucleus to form reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides. researchgate.net

Investigations into specific derivatives have provided more detailed pharmacokinetic profiles. For example, a series of 2‐amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene derivatives, designed as NRF2 activators, were found to be metabolically stable in liver microsomes from humans, rats, and mice. nih.gov These compounds exhibited a favorable half-life (T₁/₂) and intrinsic clearance (Clᵢₙₜ), which are important parameters for predicting a drug's duration of action and elimination rate. nih.gov

Furthermore, in silico ADMET and pharmacokinetic modeling are increasingly used to predict the drug-like properties of new aminothiophene derivatives. mdpi.com These computational tools can assess a wide range of parameters, helping to prioritize compounds for synthesis and further biological testing, thereby streamlining the drug discovery process. mdpi.com

Derivative ClassPharmacokinetic Aspect InvestigatedKey Mechanistic Finding
Thiophene-containing compoundsMetabolismMetabolism can be dependent on cytochrome P450, leading to reactive thiophene S-oxides and epoxides. researchgate.net
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenesMetabolic StabilityFound to be moderately stable in human, rat, and mouse liver microsomes. nih.gov
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenesHalf-life (T₁/₂) and Intrinsic Clearance (Clᵢₙₜ)Showed optimum half-life and intrinsic clearance values in preclinical models. nih.gov
2-Aminothiophene derivativesIn silico ADMET PredictionVirtual screening using servers like pkCSM helps predict pharmacokinetic profiles and drug-likeness. mdpi.com

Identification of Pharmacophore Groups

Identifying the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—is a central goal in medicinal chemistry. For derivatives of this compound, structure-activity relationship (SAR) studies have elucidated several key pharmacophoric features.

The presence of specific functional groups attached to the thiophene ring is frequently correlated with enhanced biological activity. For anti-inflammatory properties, particularly the inhibition of COX and LOX enzymes, the presence of carboxylic acid, ester, amine, and amide groups has been highlighted as important for biological target recognition. nih.gov Methyl and methoxy groups have also been associated with potent activity. nih.gov

Pharmacophore Group/FeaturePosition on Thiophene Scaffold (if specified)Associated Biological Activity
Carboxylic Acid, Ester, Amine, Amide groupsGeneral substitutionAnti-inflammatory (COX/LOX inhibition). nih.gov
Methyl and Methoxy groupsGeneral substitutionAnti-inflammatory (5-LOX inhibition). nih.gov
Indole substituent (e.g., 5-bromoindole)C-2 amino positionAntileishmanial activity. mdpi.com
Fused cycloalkyl ringC-4 and C-5 positionsAntileishmanial activity; activity modulated by ring size. mdpi.com
Alkyl or Cycloalkyl substituentsC-4 and C-5 positionsGeneral biological activity. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Aminothiophene 2,4 Dicarboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: In derivatives of aminothiophenes, the chemical shifts of protons are indicative of their electronic environment. The protons on the thiophene (B33073) ring typically appear in the aromatic region of the spectrum. For instance, in a series of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, a singlet corresponding to the H-5 proton of the thiophene ring was observed around δ 6.30 ppm. ijpbs.com The protons of the amino group (-NH₂) often appear as a broad singlet due to hydrogen bonding and exchange phenomena and can be confirmed by D₂O exchange, where the signal disappears. nih.gov In one study of azomethines end-capped with diethyl amino-thiophene-3,4-dicarboxylate, the amine protons were observed as a singlet at approximately 7.95 ppm. mdpi.com The acidic protons of carboxylic acid groups are highly deshielded and typically resonate in the far downfield region, often between 10-12 ppm, appearing as a broad singlet. libretexts.org Protons on alkyl chains of ester groups, such as the ethyl ester, show characteristic triplet and quartet signals. For example, a triplet for the methyl protons (-CH₃) appears around δ 1.30 ppm and a quartet for the methylene (B1212753) protons (-OCH₂) is seen around δ 4.29-4.30 ppm. ijpbs.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons of carboxylic acid and ester groups are significantly deshielded, appearing in the range of δ 160-180 ppm. libretexts.orgorganicchemistrydata.org Carbons within the thiophene ring have chemical shifts that are influenced by the substituents. The carbons attached to the sulfur atom and those bearing electron-withdrawing or -donating groups will show distinct resonances. For example, in furan-2,4-dicarboxylic acid, an isomer of the thiophene target, the carbon signals are spread out, reflecting the asymmetrical nature of the molecule. researchgate.netresearchgate.net Halogen-carbon bonds can cause splitting of ¹³C NMR chemical shifts due to deshielding effects. nii.ac.jp

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Aminothiophene Derivatives

Functional Group Representative Chemical Shift (ppm) Multiplicity Reference
Thiophene-H ~ 6.30 Singlet ijpbs.com
Amine (-NH₂) ~ 7.95 - 10.18 Singlet (often broad) nih.govmdpi.com
Carboxylic Acid (-COOH) ~ 10.0 - 12.0 Broad Singlet libretexts.org
Ester (-OCH₂CH₃) ~ 4.30 (CH₂) / ~ 1.30 (CH₃) Quartet / Triplet ijpbs.com
Aromatic Protons (Ar-H) ~ 6.30 - 7.62 Multiplet ijpbs.comnih.gov

Infrared (IR) Spectroscopy (FTIR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

In aminothiophene carboxylic acid derivatives, characteristic absorption bands are observed. The N-H stretching vibrations of the primary amino group typically appear as two bands in the region of 3300-3500 cm⁻¹. ijpbs.comnih.gov The C=O stretching vibration of the carboxylic acid group is a strong, prominent band, usually found around 1680-1715 cm⁻¹. ijpbs.com If the compound exists as a hydrogen-bonded dimer, the O-H stretch of the carboxylic acid is a very broad and strong absorption extending from 2500 to 3300 cm⁻¹. libretexts.org For ester derivatives, the C=O stretch is typically observed at a higher frequency, around 1712-1714 cm⁻¹. ijpbs.com The C=C stretching vibrations of the thiophene ring are found in the 1446-1561 cm⁻¹ region. ijpbs.com If a nitrile group is present, its characteristic stretching vibration appears near 2200 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Aminothiophene Derivatives

Functional Group Characteristic Frequency (cm⁻¹) Intensity Reference
N-H Stretch (Amine) 3300 - 3500 Medium ijpbs.comnih.gov
O-H Stretch (Carboxylic Acid) 2500 - 3300 Broad, Strong libretexts.org
C-H Stretch (Aromatic) ~ 3050 Medium-Weak ijpbs.com
C≡N Stretch (Nitrile) ~ 2200 Medium-Weak nih.gov
C=O Stretch (Carboxylic Acid) 1680 - 1715 Strong ijpbs.com
C=O Stretch (Ester) 1712 - 1714 Strong ijpbs.com
C=C Stretch (Thiophene Ring) 1446 - 1561 Variable ijpbs.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to an excited state. The position and intensity of absorption bands are sensitive to the molecular structure, particularly the extent of conjugation.

Thiophene itself exhibits an absorption band around 235 mμ. nii.ac.jp The introduction of substituents significantly affects the spectrum. A 2-substituent on a thiophene ring generally conjugates more effectively with the ring than a 3-substituent. nii.ac.jp For simple carboxylic acids without extended conjugation, the absorption occurs at wavelengths around 210 nm, which is often of limited utility. libretexts.org However, in aminothiophene dicarboxylic acids, the combination of the electron-donating amino group and the electron-withdrawing carboxylic acid groups, conjugated through the thiophene ring, leads to intramolecular charge transfer (ICT) transitions. These ICT bands are typically shifted to longer wavelengths (bathochromic shift). For example, studies on 2-diphenylamino-substituted thiophenes show complex spectra with multiple absorption bands that are sensitive to the substitution pattern and oxidation state. nih.gov The UV-Vis spectra of some 2-amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide derivatives have been determined using theoretical (TD-DFT) and experimental methods. tandfonline.com The electronic properties, including absorption wavelengths, are influenced by the nature of the core and substituents, as seen in D–π–A systems where absorption maxima can be tuned. beilstein-journals.org

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

In the electron impact mass spectrometry (EI-MS) of alkyl 5-aminothiophene-2-carboxylates, the molecular ion peak is typically stable. researchgate.net The fragmentation patterns are informative; common pathways include the elimination of an alkyl radical from an alkoxy group, expulsion of the alkoxy group from the ester moiety, and decomposition of the thiophene ring itself. researchgate.net For substituted aminothiophene carboxamides, mass spectra can show the molecular ion peak (M⁺·), along with M+1 and M+2 isotope peaks, which are particularly useful if elements like chlorine or sulfur are present. nih.gov For dicarboxylic acids, mass spectra can show peaks corresponding to the molecular ion and fragments from the loss of OH (M-17) and COOH (M-45). libretexts.org High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition by providing a highly accurate mass measurement. researchgate.net

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions.

For derivatives of aminothiophenes, XRD studies provide unequivocal structural proof. For example, a single-crystal X-ray diffraction study of 2-Amino-N-cyclopropyl-5-heptylthiophene-3-carboxamide (ACPHTC) revealed that it crystallizes in a tetragonal system with the space group I-4. tandfonline.com Such analysis confirms the connectivity of atoms and the conformation of the molecule in the crystal lattice. In another study on 3-amino-4-methylthiophene-2-acylcarbohydrazones, X-ray powder diffraction was used to elucidate the E-configuration of the imine double bond and a cis-conformation for the amide subunit. scielo.brnih.gov Hirshfeld surface analysis, derived from XRD data, can be used to visualize and quantify intermolecular interactions, such as O···H and H···H contacts, which govern the molecular packing in the crystal. nih.gov These studies are essential for understanding how molecules arrange themselves in the solid state, which influences material properties.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules, such as their oxidation and reduction potentials. This is especially relevant for thiophene derivatives, which are known for their application in electroactive materials.

The cyclic voltammetry of thiophene and its derivatives often shows irreversible or quasi-reversible oxidation processes corresponding to the formation of radical cations. nih.govmdpi.com These radical cations can then undergo further reactions, such as dimerization or polymerization, which can be observed in the CV scans. nih.govmdpi.com The oxidation potential is highly dependent on the substituents on the thiophene ring. Electron-donating groups, such as amino groups, lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups, like carboxylic acids, make oxidation more difficult. The electrochemical polymerization of thiophene can be monitored by CV, where an increase in current with successive cycles indicates the deposition of a conductive polymer film on the electrode surface. winona.eduresearchgate.net Spectroelectrochemical studies, which combine CV with spectroscopy (e.g., UV-Vis-NIR), allow for the identification of the transient species (like radical cations and dications) formed at different potentials. nih.gov

Photoluminescence (PL) Spectroscopy and Quantum Yield Measurements

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. This technique provides information on the excited state properties and emissive capabilities of a material.

While many simple thiophene-based materials have low fluorescence quantum yields due to factors like the heavy atom effect of sulfur promoting intersystem crossing, significant progress has been made in designing highly emissive thiophene derivatives. nih.govrsc.org The incorporation of thiophene into donor-π-acceptor (D–π–A) architectures is a common strategy to enhance fluorescence. beilstein-journals.orgnih.gov In these systems, photoinduced intramolecular charge transfer (ICT) from the donor (like an amino group) to the acceptor (like a carboxyl or cyano group) through the thiophene π-bridge can lead to strong emission. nih.gov The emission wavelength and quantum yield are highly sensitive to the solvent polarity, a phenomenon known as fluorosolvatochromism. nih.gov For instance, a D–π–A fluorophore incorporating a thieno[3,2-b]thiophene (B52689) core exhibited a high solution fluorescence quantum yield of up to 86%. beilstein-journals.org The incorporation of thiophene moieties can also lead to a significant red-shift in both absorption and emission wavelengths, which is advantageous for certain applications. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental and indispensable analytical technique in synthetic chemistry, providing the foundational data required to verify the empirical formula of a newly synthesized compound. For derivatives of 5-aminothiophene-2,4-dicarboxylic acid, this method is crucial for confirming that the desired atoms—carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—are present in the correct ratios. This verification is a critical checkpoint after synthesis, ensuring the compound's elemental composition aligns with its theoretical structure before proceeding with more complex spectroscopic analyses.

The procedure involves the combustion of a small, precisely weighed sample of the purified derivative at high temperatures. The combustion process converts the elements into simple, detectable gases (e.g., CO₂, H₂O, N₂, and SO₂). These gases are then separated and quantified by a specialized CHNS analyzer. The instrument provides the mass percentages of each element in the original sample.

These experimentally determined percentages are then compared directly against the theoretical percentages calculated from the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the successful synthesis and purity of the target derivative. nih.gov Discrepancies outside this range may indicate the presence of impurities, residual solvents, or that the actual product differs from the intended structure.

Detailed Research Findings

In the characterization of novel thiophene-based compounds, elemental analysis serves as a primary validation step. For instance, in the synthesis of various thieno[3,2-b]thiophene derivatives, researchers consistently utilize this technique to confirm the identity of their target molecules. One study focusing on 2,5-bis(phenyl)-thieno[3,2-b]thiophene reported elemental analysis results that were in excellent agreement with the calculated values, thereby confirming the successful coupling reaction. nih.gov

Similarly, studies involving the synthesis of complex thiophenoazomethines derived from 2,5-diamino-thiophene-3,4-dicarboxylic acid diethyl ester emphasize the importance of this method. Researchers noted that the elemental analysis results were in good agreement with theoretical calculations, which indicates the high purity of the final thiophenoazomethine products. mdpi.com Further research on other substituted thiophenes, such as ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate, also relied on elemental analysis to provide full agreement with the proposed chemical structures.

The data generated from elemental analysis is typically presented in a table format, allowing for a clear and direct comparison of the theoretical and experimental values.

Table 1: Elemental Analysis Data for a Representative Thiophene Derivative

The following table presents elemental analysis data for 2,5-Bis(phenyl)thieno[3,2-b]thiophene , a related thiophene compound, demonstrating the comparison between calculated and experimentally found elemental percentages. nih.gov

ElementCalculated (%)Found (%)
Carbon (C)68.3868.57
Hydrogen (H)3.533.39
Sulfur (S)28.0927.84

This rigorous comparison provides the foundational proof of a compound's elemental makeup, validating the synthetic pathway and ensuring the material's identity before it is subjected to further spectroscopic and physical characterization.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways

The synthesis of functionalized 2-aminothiophenes is a cornerstone of research in this area, with the Gewald reaction being a historically significant and widely used method. researchgate.netnih.gov This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. derpharmachemica.com Future explorations are centered on optimizing this and other pathways to enhance efficiency, yield, and sustainability.

Key research directions include:

Green Chemistry Approaches: Efforts are being made to develop more environmentally benign syntheses. This includes using eco-friendly and reusable reaction media like polyethylene (B3416737) glycol 600 or employing heterogeneous catalysts such as CaO, which offers advantages like low cost, simple workup procedures, and reduced catalyst loading. researchgate.netderpharmachemica.com

One-Pot Reactions: Expanding the scope of one-pot syntheses remains a priority. An optimized, one-pot reaction for a related compound, 2,5-diamino-thiophene-3,4-dicarboxylic acid diethyl ester, was reported to increase the yield threefold over previous methods using inexpensive reagents. researchgate.nettandfonline.com Such streamlined processes are crucial for industrial-scale production. google.com

Microwave-Assisted Synthesis: The use of microwave irradiation is being explored to accelerate reaction times and improve yields in Gewald syntheses, particularly on solid supports. tandfonline.com

Novel Precursors and Reagents: Research into new starting materials and synthetic intermediates continues to broaden the diversity of accessible aminothiophene derivatives. google.comnih.gov For instance, the reaction of α-thiocyanatoacetophenone with cyanothioacetamide derivatives represents an alternative route to highly functionalized dihydrothiophenes. nih.gov

Table 1: Comparison of Synthetic Approaches for Aminothiophene Derivatives

Synthetic MethodKey FeaturesCatalyst/MediumAdvantagesReference(s)
Classical Gewald Reaction One-pot, multi-component reaction of a ketone/aldehyde, active nitrile, and sulfur.Basic catalysts (e.g., morpholine (B109124), pyridine).Versatile and widely applicable for aromatic 2-aminothiophenes. researchgate.netnih.gov
CaO Catalyzed Gewald Heterogeneous catalysis.Calcium Oxide (CaO) in ethanol.Low-cost, efficient, simple workup, low catalyst loading. derpharmachemica.com
Green Gewald Protocol Use of an eco-friendly reaction medium.Polyethylene glycol 600.Environmentally friendly, avoids hazardous solvents. researchgate.net
Optimized One-Pot Synthesis Three-fold increased yield via simple crystallization.Inexpensive reagents.High purity, increased efficiency for diamino thiophene (B33073) esters. researchgate.nettandfonline.com
Michael Addition/Cyclization Reaction of α-thiocyanatoacetophenone and cyanothioacetamide.N/AProvides access to partially saturated 2-amino-4,5-dihydrothiophenes. nih.gov

Design of Advanced Functional Materials

The rigid, heterocyclic structure and the presence of multiple coordination sites (N-donor from the amine and O-donors from the carboxylates) make 5-aminothiophene-2,4-dicarboxylic acid and its isomers attractive building blocks for coordination polymers and metal-organic frameworks (MOFs). jyu.finih.gov These materials have potential applications in gas storage, separation, and catalysis. google.com

Emerging research in this domain focuses on:

Metal-Organic Frameworks (MOFs): Thiophene-2,5-dicarboxylic acid, an isomer of the title compound, has been successfully used as an organic linker to construct MOFs with various metal ions like Zn(II), Ni(II), and Sr(II). jyu.figoogle.comrsc.org These frameworks can exhibit interesting properties such as 3D interpenetrated networks, homochirality, and structural adaptability upon solvent exchange. jyu.fi A strontium-based MOF with this linker displayed novel dielectric bistability, while a nickel-based framework showed potential as a fluorescent probe. google.comrsc.org The introduction of the additional amino group in this compound is a promising strategy for tuning the framework's properties and introducing new functionalities.

Coordination Polymers (CPs): The flexible coordination modes of dicarboxylate linkers allow for the construction of CPs with diverse dimensionalities, ranging from 1D chains to 2D layers and 3D frameworks. nih.govnih.gov The choice of metal ion and auxiliary ligands, such as 2,2′-bipyridine or 1,10-phenanthroline, plays a crucial role in determining the final architecture. nih.govnih.gov

Optoelectronic Materials: Derivatives of aminothiophenes, such as azomethines formed by the condensation of diamino-thiophene dicarboxylic acid diethyl ester with various aldehydes, are being investigated as materials for optoelectronics. researchgate.netmdpi.com These compounds can form stable amorphous materials (molecular glasses) with high glass transition temperatures and tunable electrochemical properties, making them suitable for use as hole-transporting materials in devices like perovskite solar cells. researchgate.netmdpi.com

Table 2: Functional Materials Derived from Thiophene Dicarboxylic Acids

Material TypeLinker/PrecursorMetal IonKey Feature/ApplicationReference(s)
Metal-Organic Framework (MOF) Thiophene-2,5-dicarboxylic acidZn(II)3D interpenetrated pillared-layer structures, CO₂ adsorption. jyu.fi
Metal-Organic Framework (MOF) Thiophene-2,5-dicarboxylic acidNi(II)Monoclinic crystal system, potential fluorescent probe. google.com
Metal-Organic Framework (MOF) Thiophene-2,5-dicarboxylic acidSr(II)Rhombus channels, dielectric bistability. rsc.org
Azomethine Molecular Glasses 2,5-diamino-thiophene-3,4-dicarboxylic acid diethyl esterN/AHigh glass transition temperatures, hole-transporting materials. researchgate.netmdpi.com

Development of Next-Generation Bioactive Agents

The 2-aminothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. researchgate.netmdpi.com The presence of carboxylic acid and amino substituents on the thiophene ring of this compound provides handles for pharmacomodulation to develop new therapeutic agents.

Future research is directed towards:

Antimicrobial Agents: Thiophene derivatives, particularly carboxamides, have shown significant potential as antibacterial agents. nih.gov For example, certain 3-amino thiophene-2-carboxamide derivatives exhibited excellent activity against Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov The development of new derivatives is a promising avenue for combating antibiotic resistance.

Antiparasitic Drugs: 2-Aminothiophene derivatives are being actively investigated as new drug candidates against leishmaniasis. mdpi.com Studies have shown that hybrids of 2-aminothiophene and 5-bromoindole (B119039) are active against both promastigote and amastigote forms of Leishmania amazonensis. mdpi.com

Anticancer and Antiviral Agents: The thiophene nucleus is a component of various antitumor and antiviral compounds. researchgate.netmdpi.com Research continues to explore new derivatives as potential inhibitors of targets like HIV-1 integrase or as cytotoxic agents against cancer cell lines. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Studies: A crucial aspect of future development involves systematic SAR studies to understand how different substituents on the thiophene ring influence biological activity. Research has shown that the nature and position of substituents significantly impact the antioxidant and antibacterial properties of thiophene-2-carboxamides. nih.gov

Table 3: Reported Biological Activities of Aminothiophene Derivatives

Biological ActivityDerivative ClassExample FindingReference(s)
Antibacterial Thiophene-2-carboxamidesMethoxy-substituted aminothiophene-2-carboxamide showed 86.9% inhibition against P. aeruginosa. nih.gov
Antileishmanial 2-Aminothiophene-indole hybridsActive against L. amazonensis with IC₅₀ values ≤ 10.0 µM. mdpi.com
Antioxidant 3-Amino thiophene-2-carboxamidesShowed the highest antioxidant activity (up to 62.0% inhibition) compared to hydroxy and methyl analogs. nih.gov
General Bioactivity Various ThiophenesThiophenes exhibit antiviral, anti-inflammatory, cytotoxic, and nematicidal effects. mdpi.com

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental synthesis is becoming increasingly vital for the rational design of new molecules and materials based on the this compound scaffold.

Future work will increasingly rely on:

Density Functional Theory (DFT): DFT calculations are used to study the electronic properties of thiophene derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govnih.gov The HOMO-LUMO energy gap provides insights into the chemical reactivity and stability of the molecules, guiding the synthesis of derivatives with desired electronic characteristics. nih.govmdpi.com

Molecular Docking: In drug development, molecular docking simulations are employed to predict the binding interactions between newly designed thiophene derivatives and their biological targets, such as specific enzymes or proteins. nih.gov This allows for the pre-screening of compounds and the rational design of molecules with higher binding affinities. For instance, docking studies have helped explain the interactions between thiophene-2-carboxamide derivatives and bacterial protein targets. nih.gov

Reaction Mechanism Studies: Quantum chemical calculations are powerful tools for elucidating the mechanisms of complex reactions, such as the formation of aminothiophenes. nih.gov Understanding the reaction pathway can help optimize conditions and predict the feasibility of novel synthetic routes.

Crystal Structure Prediction and Analysis: Computational methods like Hirshfeld surface analysis are used in conjunction with experimental X-ray diffraction data to analyze intermolecular interactions (e.g., hydrogen bonding) that govern crystal packing. mdpi.com This is crucial for understanding the solid-state properties of materials and for crystal engineering.

Q & A

Q. What computational tools predict the photophysical properties of this compound-based materials?

  • Methodological Answer : Time-dependent density functional theory (TD-DFT) simulations correlate HOMO-LUMO gaps with UV-Vis absorption spectra. Solvent effects are modeled using polarizable continuum models (PCM). For charge transport, Marcus theory estimates electron mobility based on reorganization energy .

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